
2-(Pyridin-4-yl)-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piridin-4-il)-1,8-naftiridina es un compuesto heterocíclico que presenta un anillo de piridina fusionado a una estructura de naftiridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Piridin-4-il)-1,8-naftiridina normalmente implica la condensación de precursores apropiados de piridina y naftiridina. Un método común implica la reacción de 4-bromopiridina con 1,8-naftiridina en presencia de un catalizador de paladio en condiciones de acoplamiento de Suzuki. La reacción se lleva a cabo en una atmósfera inerte, típicamente utilizando un disolvente como la dimetilformamida (DMF) o el tolueno, y requiere una base como el carbonato de potasio para facilitar la reacción de acoplamiento .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 2-(Piridin-4-il)-1,8-naftiridina no están bien documentados, el enfoque general implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, así como la implementación de procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Piridin-4-il)-1,8-naftiridina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Metóxido de sodio en metanol o terc-butóxido de potasio en dimetilsulfóxido (DMSO).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de piridina-N-óxido, mientras que la reducción podría producir compuestos de naftiridina parcialmente o totalmente reducidos.
Aplicaciones Científicas De Investigación
2-(Piridin-4-il)-1,8-naftiridina tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 2-(Piridin-4-il)-1,8-naftiridina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a iones metálicos, formando complejos de coordinación que pueden modular la actividad de las metaloenzimas. Además, su estructura plana le permite intercalarse en el ADN, lo que potencialmente afecta la expresión génica y los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Piridin-2-il)-1,8-naftiridina
- 2-(Piridin-3-il)-1,8-naftiridina
- 2-(Piridin-4-il)-quinolina
Unicidad
2-(Piridin-4-il)-1,8-naftiridina es único debido a su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad lo hace particularmente valioso en el diseño de complejos metálicos con propiedades personalizadas y en el desarrollo de nuevos agentes terapéuticos .
Propiedades
Número CAS |
108959-16-6 |
|---|---|
Fórmula molecular |
C13H9N3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-pyridin-4-yl-1,8-naphthyridine |
InChI |
InChI=1S/C13H9N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h1-9H |
Clave InChI |
RYOZBAPFIMZFQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(C=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



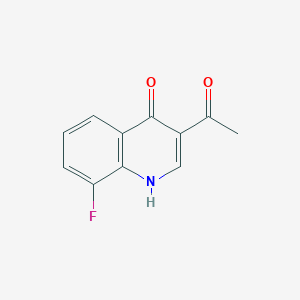

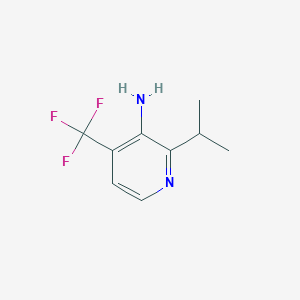
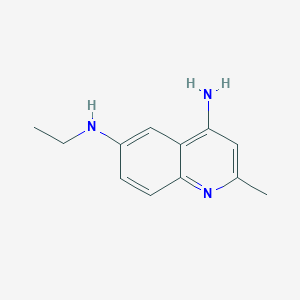

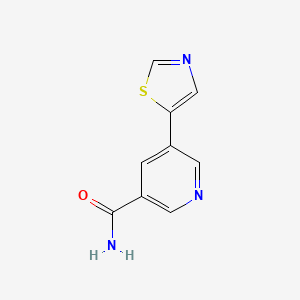
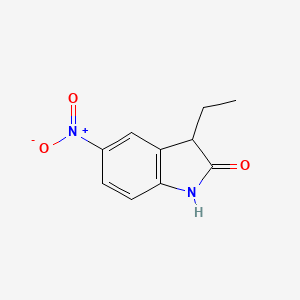
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
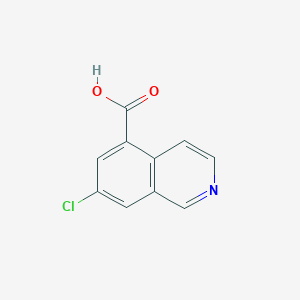
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)

